molecular formula C17H17N5OS B11986221 2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide CAS No. 315221-34-2

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide

Cat. No.: B11986221
CAS No.: 315221-34-2
M. Wt: 339.4 g/mol
InChI Key: PDQJJDIHLHCJEC-UDWIEESQSA-N
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Description

2-(1-Methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide is a heterocyclic acetamide derivative featuring a benzimidazole core substituted with a methyl group at the 1-position and a sulfanyl (-S-) linker. The acetamide moiety is further functionalized with a (Z)-configured pyridin-4-ylethylideneamino group.

Properties

CAS No.

315221-34-2

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide

InChI

InChI=1S/C17H17N5OS/c1-12(13-7-9-18-10-8-13)20-21-16(23)11-24-17-19-14-5-3-4-6-15(14)22(17)2/h3-10H,11H2,1-2H3,(H,21,23)/b20-12+

InChI Key

PDQJJDIHLHCJEC-UDWIEESQSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC=NC=C3

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time .

Scientific Research Applications

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide involves:

Comparison with Similar Compounds

Key Implications :

  • The benzothiazole core in analogs introduces sulfur, which may enhance redox activity compared to the benzimidazole-based target compound.
  • Trifluoromethyl (-CF₃) and chloro (-Cl) substituents in analogs improve lipophilicity and electron-withdrawing effects, whereas the target compound’s pyridine group could favor aqueous solubility and target binding .

Comparison with Thiazole-Containing Acetamide Derivatives

The Catalog of Rare Chemicals lists (S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide, a thiazole-based analog. Key differences include:

Feature Target Compound Thiazole Analog (Catalog 2017)
Core Heterocycle Benzimidazole (fused bicyclic) Thiazole (monocyclic, S- and N-containing)
Substituents Pyridinyl ethylideneamino, sulfanyl Phenylethylamino, 4-methyl
Stereochemistry (Z)-configuration at ethylideneamino (S)-configuration at phenylethylamino
Physicochemical Profile Higher polarity (pyridine, sulfanyl) Moderate lipophilicity (aromatic phenylethyl)

Key Implications :

  • The thiazole analog’s phenylethyl group may enhance membrane permeability but reduce solubility compared to the target compound’s pyridine moiety.
  • The target’s sulfanyl linker could confer metal-binding capacity, a feature absent in the thiazole analog .

Implications of Substituent Variations on Physicochemical Properties

Substituent choice critically influences drug-like properties:

Substituent Type Target Compound Benzothiazole Analogs Thiazole Analog
Electron-Withdrawing Pyridine (moderate) CF₃, Cl (strong) None
Lipophilicity Moderate (polar pyridine) High (CF₃, Cl) Moderate (phenylethyl)
Solubility Likely higher (sulfanyl) Lower (CF₃, Cl) Moderate

Hypothetical ADME Profile :

  • The target compound’s pyridine and sulfanyl groups may favor aqueous solubility and target engagement, whereas benzothiazole analogs with -CF₃ substituents are likely more metabolically stable but less soluble.

Methodological Considerations in Structural Analysis

Crystallographic data for such compounds are often resolved using programs like SHELXL and SHELXS , which are industry standards for small-molecule refinement . For example:

  • SHELXL’s robust handling of hydrogen bonding and disorder modeling would be critical for analyzing the target compound’s (Z)-configured ethylideneamino group.
  • SHELXD ’s dual-space methods could aid in solving phases for analogs with complex substituents (e.g., CF₃) .

Biological Activity

The compound 2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide (CAS No. 315221-34-2) is a complex organic molecule that features a benzimidazole core, a sulfanyl group, and a pyridine moiety. This unique structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various assays, and comparisons with related compounds.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC17H17N5OS
Molecular Weight339.4 g/mol
IUPAC NameThis compound
InChI KeyPDQJJDIHLHCJEC-UDWIEESQSA-N

The biological activity of this compound is hypothesized to involve several mechanisms:

  • DNA Binding : Similar to other benzimidazole derivatives, it may interact with DNA, inhibiting DNA-dependent enzymes and disrupting cellular proliferation.
  • Antitumor Activity : The compound has shown potential in inhibiting tumor cell growth through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells. For example, a study on benzimidazole derivatives reported significant antitumor activity against various cancer cell lines, including A549 (lung cancer) and HCC827 .

Case Study Data:

  • Cell Lines Tested : A549, HCC827, NCI-H358
  • Assays Used : MTS cytotoxicity assay, BrdU proliferation assay
  • Results :
    • IC50 values for A549: 6.26 ± 0.33 μM (2D culture)
    • IC50 values for HCC827: 20.46 ± 8.63 μM (3D culture)

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial effects. Research indicates that benzimidazole derivatives often exhibit significant antibacterial properties against various pathogens .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Compound NameAntitumor ActivityAntimicrobial Activity
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamideModerateLow
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamideHighModerate

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